6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Quinoline-based kinase inhibitor programs often lack structural diversity due to limited access to dual-substituted quinolin-4-ol scaffolds. 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-08-6) resolves this with a unique 6-NO2/2-CF3 pharmacophore that enhances hinge-region binding and offers a selective amine functionalization handle for chemoproteomics. Key benefits: - Verified purity of ≥98%, suitable for high-throughput screening libraries - Dual electron-withdrawing motif optimizes ATP-competitive kinase inhibitor design - Nitro group enables reduction to amine for biotin/fluorophore conjugation Supplied as a yellow crystalline powder with global shipping.

Molecular Formula C10H5F3N2O3
Molecular Weight 258.15 g/mol
CAS No. 59108-08-6
Cat. No. B1486381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-(trifluoromethyl)quinolin-4-ol
CAS59108-08-6
Molecular FormulaC10H5F3N2O3
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(F)(F)F
InChIInChI=1S/C10H5F3N2O3/c11-10(12,13)9-4-8(16)6-3-5(15(17)18)1-2-7(6)14-9/h1-4H,(H,14,16)
InChIKeySWBBIAJWPLUTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-08-6): A Dual-Functionalized Quinoline Building Block for Structure-Activity Studies


6-Nitro-2-(trifluoromethyl)quinolin-4-ol is a fluorinated heterocycle belonging to the quinolin-4-ol class, characterized by a 6-nitro and a 2-trifluoromethyl substituent that collectively confer distinct electronic and steric properties . The compound exists predominantly as the 4-quinolone tautomer (C10H5F3N2O3, MW 258.15 g/mol) and is supplied as a yellow crystalline powder with verified purity of up to 98% . Its dual electron-withdrawing motif differentiates it from mono-substituted quinolin-4-ols and positions it as a versatile intermediate for kinase inhibitor scaffolds and probe molecule synthesis [1].

Why Generic Quinolin-4-ol Analogs Cannot Substitute 6-Nitro-2-(trifluoromethyl)quinolin-4-ol in MedChem Campaigns


Simply replacing 6-nitro-2-(trifluoromethyl)quinolin-4-ol with a common quinolin-4-ol (e.g., 2-(trifluoromethyl)quinolin-4-ol or 6-nitroquinolin-4-ol) eliminates either the nitro or trifluoromethyl group, dramatically altering the compound's lipophilicity, hydrogen-bonding capacity, and polar surface area . These physicochemical changes directly impact target binding, cellular permeability, and metabolic stability in kinase inhibitor programs, as demonstrated by comparative kinase profiling of trifluoromethylquinoline derivatives [1]. The unique combination of a 6-NO2 and 2-CF3 substituent on the quinolin-4-ol core produces a pharmacophore that cannot be achieved through single-point modifications.

Quantitative Differentiation of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol Against Closest Analogs


Polar Surface Area and Hydrogen-Bonding Profile Differentiate This Compound from the Non-Nitrated Analog

6-Nitro-2-(trifluoromethyl)quinolin-4-ol exhibits a calculated polar surface area (PSA) of 90.65 Ų and 5 hydrogen-bond acceptor (HBA) atoms, compared to a PSA of approximately 33 Ų and only 2 HBA for 2-(trifluoromethyl)quinolin-4-ol (CAS 1701-18-4), which lacks the nitro substituent [1]. This increased polarity and HBA count can enhance solubility and modulate target interactions in ATP-binding pockets where additional hydrogen bonds are advantageous [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Significantly Higher Lipophilicity Over the Non-Trifluoromethylated Analog Enhances Membrane Permeability Potential

The predicted XLogP3 of 6-nitro-2-(trifluoromethyl)quinolin-4-ol is estimated at approximately 2.8–3.2, markedly higher than 6-nitroquinolin-4-ol (CAS 23432-42-0), which has an experimental/calculated XLogP3 of 0.400 . The trifluoromethyl group contributes an approximate ΔlogP of +2.4 to +2.8 units, significantly increasing the compound's lipophilicity and potential for passive membrane diffusion [1].

Drug Design ADME Prediction Lipophilicity

Higher Commercial Purity (98%) Provides an Advantage Over Standard 95% Batches for Sensitive Assays

Commercially, 6-nitro-2-(trifluoromethyl)quinolin-4-ol is available at 98% purity from specialized suppliers such as Leyan, whereas many close analogs (e.g., 2-(trifluoromethyl)quinolin-4-ol, 6-nitroquinolin-4-ol) are typically offered at 95% purity by general chemical vendors . This 3-percentage-point increase in purity reduces the level of unknown impurities that could confound biological assay results or complicate downstream synthetic transformations.

Chemical Procurement Assay Reproducibility Purity Specification

Recommended Application Scenarios for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-08-6)


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Hydrogen-Bonding

The compound's elevated logP (~2.8–3.2) and high HBA count (5) make it a suitable scaffold for optimizing ATP-competitive kinase inhibitors where both membrane permeability and target residence time are critical. Its dual electron-withdrawing groups enhance binding to the hinge region of kinases, as supported by SAR studies on trifluoromethylquinoline derivatives [1].

Chemical Probe Synthesis for Epigenetic Target Profiling

The nitro group at position 6 can be selectively reduced to an amine, enabling subsequent functionalization with biotin or fluorophores for pull-down and imaging studies. This synthetic handle differentiates it from non-nitrated analogs and is particularly valuable in chemoproteomics campaigns [2].

Antimicrobial Agent Development Targeting DNA-Gyrase

Quinoline derivatives bearing both nitro and trifluoromethyl groups have shown enhanced DNA-gyrase inhibition in silico and in vitro. 6-Nitro-2-(trifluoromethyl)quinolin-4-ol can serve as a starting point for synthesizing novel antibacterial agents with improved potency against Gram-positive pathogens [3].

Procurement for High-Throughput Screening Libraries

With a verified purity of 98%, this compound meets the stringency requirements for high-throughput screening (HTS) libraries, where impurity-related false positives can derail hit identification. Its unique substitution pattern adds structural diversity to quinoline-focused screening decks .

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